1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused to a piperidine ring, with a phenylbutanoyl group attached. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate precursors, such as ortho-hydroxybenzaldehydes with alkenes or alkynes, under acidic conditions.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage.
Introduction of the Phenylbutanoyl Group: The final step involves the acylation of the spiro compound with a phenylbutanoyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding simpler fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding conformations, potentially inhibiting or activating specific pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules such as spiro[indole-piperidines] and spiro[benzofuran-piperidines]. Compared to these, 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the phenylbutanoyl group, which can enhance its lipophilicity and biological activity. Other similar compounds include:
Spiro[indole-piperidines]: Known for their biological activities, particularly in anticancer research.
Spiro[benzofuran-piperidines]: Studied for their potential in treating neurological disorders.
This compound’s distinct structure and functional groups make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1'-(4-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c25-20-17-23(27-21-11-5-4-10-19(20)21)13-15-24(16-14-23)22(26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOWOYUVHDAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.